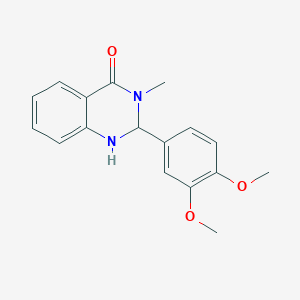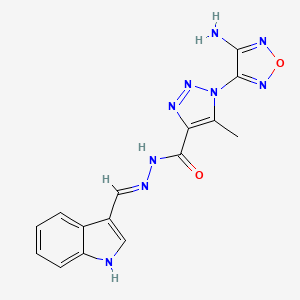
N,N-diallyl-1-propionyl-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diallyl-1-propionyl-4-piperidinecarboxamide, also known as DAPPC, is a chemical compound that has been widely studied in the field of neuroscience. DAPPC is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which is known to play a critical role in the regulation of various cellular processes, including neuronal signaling and synaptic plasticity.
Mechanism of Action
N,N-diallyl-1-propionyl-4-piperidinecarboxamide is a potent and selective inhibitor of PKC. PKC is a family of enzymes that are involved in the regulation of various cellular processes, including neuronal signaling and synaptic plasticity. N,N-diallyl-1-propionyl-4-piperidinecarboxamide binds to the catalytic domain of PKC, preventing its activation and subsequent downstream signaling. This leads to a decrease in PKC-mediated cellular processes, including neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
N,N-diallyl-1-propionyl-4-piperidinecarboxamide has been shown to have significant effects on neuronal signaling and synaptic plasticity. In vitro studies have demonstrated that N,N-diallyl-1-propionyl-4-piperidinecarboxamide can inhibit neurotransmitter release and reduce the frequency and amplitude of synaptic currents. In vivo studies have shown that N,N-diallyl-1-propionyl-4-piperidinecarboxamide can impair learning and memory in animal models, suggesting that PKC plays a critical role in these processes.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N,N-diallyl-1-propionyl-4-piperidinecarboxamide in lab experiments is its high selectivity for PKC. This allows researchers to investigate the specific role of PKC in various cellular processes without the confounding effects of other signaling pathways. However, one of the limitations of using N,N-diallyl-1-propionyl-4-piperidinecarboxamide is its potential off-target effects. N,N-diallyl-1-propionyl-4-piperidinecarboxamide has been shown to inhibit other kinases in addition to PKC, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N,N-diallyl-1-propionyl-4-piperidinecarboxamide. One area of interest is the potential use of N,N-diallyl-1-propionyl-4-piperidinecarboxamide as a therapeutic target for various neurological disorders, including Alzheimer's disease and schizophrenia. Additionally, further studies are needed to investigate the specific role of PKC in various cellular processes and its potential as a therapeutic target. Finally, the development of more selective PKC inhibitors may help to overcome the limitations of N,N-diallyl-1-propionyl-4-piperidinecarboxamide and provide new insights into the role of PKC in neurological disorders.
Synthesis Methods
The synthesis of N,N-diallyl-1-propionyl-4-piperidinecarboxamide involves the reaction of N,N-diallylpiperidine with propionyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure N,N-diallyl-1-propionyl-4-piperidinecarboxamide. The purity of the compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N,N-diallyl-1-propionyl-4-piperidinecarboxamide has been extensively studied in the field of neuroscience due to its ability to selectively inhibit PKC. PKC is known to play a critical role in the regulation of various cellular processes, including neuronal signaling and synaptic plasticity. Therefore, N,N-diallyl-1-propionyl-4-piperidinecarboxamide has been used to investigate the role of PKC in these processes and its potential as a therapeutic target for various neurological disorders.
properties
IUPAC Name |
1-propanoyl-N,N-bis(prop-2-enyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-4-9-17(10-5-2)15(19)13-7-11-16(12-8-13)14(18)6-3/h4-5,13H,1-2,6-12H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIODGCJJLCQKLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)C(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diallyl-1-propionyl-4-piperidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6012514.png)

![2-[4-(cyclohexylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6012520.png)
![4-ethyl-5-[2-(2-methylphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6012526.png)
![methyl 2-({[(4-butylphenyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6012532.png)
![7-(2-furylmethyl)-5,6-dimethyl-4-(4-methyl-1-piperazinyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6012545.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6012556.png)
![1'-(2-chloro-5-nitrobenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B6012562.png)


![6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone](/img/structure/B6012590.png)

![2-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6012608.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6012615.png)